3-Methoxybenzaldehyde

概述

描述

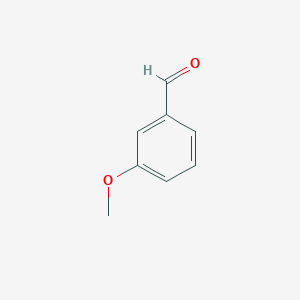

3-Methoxybenzaldehyde (CAS 591-31-1), also known as m-anisaldehyde, is a methoxy-substituted aromatic aldehyde. It is a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the preparation of thiosemicarbazones, chalcones, and heterocyclic derivatives . Its structure features a methoxy group (-OCH₃) at the meta position of the benzaldehyde ring, which significantly influences its electronic and steric properties. Its physicochemical properties, such as moderate polarity and stability under acidic conditions, make it a key building block in medicinal chemistry .

科学研究应用

Synthesis and Organic Chemistry

3-Methoxybenzaldehyde serves as a crucial intermediate in organic synthesis. It is utilized in the preparation of various compounds, including:

- Isoquinoline Derivatives : It is a precursor for synthesizing isoquinoline derivatives, which have significant pharmaceutical applications. For example, it can be transformed into 6-methoxy-5-cyanoisoquinoline, an important compound in the synthesis of natural alkaloids like Yohimbine, known for its therapeutic effects on male sexual disorders and hypertension management .

- Thiosemicarbazones : Recent research has highlighted the synthesis of this compound thiosemicarbazone (3-MBTSc), which shows potential anticancer activity. Molecular docking studies indicate that it binds effectively to targets associated with cancer progression, suggesting its utility as a multitargeting drug candidate .

- Benzyl Derivatives : It is involved in reactions that yield compounds like 3-(3-methoxy-phenyl)-1-phenyl-propenone through reactions with benzaldehyde .

Pharmaceutical Applications

The compound exhibits notable biological activities that are being explored for therapeutic purposes:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against various pathogens. Its derivatives have been tested for their effectiveness against bacteria such as Escherichia coli and Salmonella enterica, demonstrating significant bactericidal effects .

- Biofilm Inhibition : Research indicates that related compounds can inhibit biofilm formation by Streptococcus mutans, a bacterium implicated in dental caries. This suggests potential applications in dental health products aimed at preventing plaque formation .

Fragrance and Flavor Industry

In the fragrance industry, this compound is valued for its pleasant aroma. It is used as a flavoring agent and in perfumery due to its sweet and floral scent profile. Safety assessments confirm its suitability for use in consumer products .

Environmental Impact and Synthesis Methods

Recent advancements focus on environmentally friendly synthesis methods for this compound:

- A notable method involves the oxidation of m-methoxybenzyl alcohol using nitric acid in water at room temperature. This approach is advantageous due to its low toxicity and cost-effectiveness, aligning with green chemistry principles .

Data Table: Applications Summary

作用机制

m-Anisaldehyde exerts its antifungal effects by disrupting the cell membrane integrity of fungal cells, leading to cell lysis and death. It is believed to interact with membrane proteins and lipids, causing increased membrane permeability and leakage of cellular contents . Additionally, m-Anisaldehyde can inhibit certain metabolic pathways, such as the metabolism of NNK, by acting as a competitive inhibitor .

相似化合物的比较

Anticancer Activity and Toxicity

3-Methoxybenzaldehyde derivatives exhibit superior anticancer activity compared to structurally related aldehydes. For example:

- This compound thiosemicarbazone (3-MBTSc) showed an IC₅₀ of 2.743 µg/mL against MCF-7 breast cancer cells, outperforming 4-nitrobenzaldehyde thiosemicarbazone (4-NBTSc) (IC₅₀ > 10 µg/mL) .

- Acute oral toxicity : 3-MBTSc (LD₅₀ = Category III: 500–5000 mg/kg) is less toxic than 4-NBTSc (Category II: 50–500 mg/kg) .

Table 1. Comparative Anticancer and Toxicity Profiles

| Compound | IC₅₀ (MCF-7) | Toxicity (LD₅₀ Category) | Selectivity for Cancer Cells |

|---|---|---|---|

| This compound TSc | 2.743 µg/mL | III | High |

| 4-Nitrobenzaldehyde TSc | >10 µg/mL | II | Moderate |

| Acetone TSc | 2.271 µg/mL | III | High |

Enzymatic Interactions

The hydroxynitrile lyase (HNL) enzyme exhibits exceptional catalytic efficiency with this compound, achieving a Vmax of 33,300 µmol·min⁻¹·mg⁻¹ and a Km of 1.6 mM, the lowest among aromatic aldehydes tested . In contrast, unsubstituted benzaldehyde derivatives show Vmax values <10% of this value, highlighting the critical role of the meta-methoxy group in enzyme-substrate interactions.

DNA-Binding and Structural Effects

Substituent position profoundly impacts DNA intercalation:

- Derivatives of 4-(benzyloxy)benzaldehyde exhibit stronger DNA-binding affinity than 4-(benzyloxy)-3-methoxybenzaldehyde and 3-(benzyloxy)benzaldehyde , as shown by bathochromic shifts in UV-Vis studies .

- The meta-methoxy group in this compound introduces steric hindrance, reducing intercalative interactions compared to para-substituted analogs .

Metabolic and Gut Microbiome Interactions

Neuroprotective vs. Cytotoxic Effects

- 4-Hydroxy-3-methoxybenzaldehyde (a positional isomer) represses translation in yeast by inducing P-body accumulation, a mechanism absent in this compound .

- This compound derivatives show lower inhibition of normal cell function (e.g., MCF-10A cells) compared to nitro-substituted analogs, indicating higher selectivity .

Key Structural and Functional Insights

- Electronic Effects : The meta-methoxy group enhances electron density on the aromatic ring, improving binding to enzymes like HNL and reducing cytotoxicity .

- Steric Effects: Substituents at the meta position hinder DNA intercalation but improve drug-likeness (Lipinski’s Rule compliance: MW < 500, H-bond donors ≤5) .

- Metabolic Stability : this compound derivatives exhibit favorable ADMET profiles, including high intestinal absorption (HIA >90%) and low CYP inhibition .

生物活性

3-Methoxybenzaldehyde, also known as vanillin, is an organic compound widely recognized for its aromatic properties and biological activities. This article delves into its biological activity, including antioxidant, antimicrobial, and potential therapeutic effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a methoxy group attached to a benzaldehyde structure. Its chemical structure contributes to its diverse biological activities.

Antioxidant Activity

Antioxidant activity is one of the most studied properties of this compound. Research indicates that this compound exhibits significant free radical scavenging capabilities, which can mitigate oxidative stress in biological systems.

Table 1: Antioxidant Activity of this compound

| Concentration (μg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 100 | 45.2 |

| 500 | 68.5 |

| 1000 | 84.9 |

The above data shows that at higher concentrations, this compound demonstrates increased scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies have reported its effectiveness against bacteria and fungi, making it a candidate for developing natural preservatives and therapeutic agents.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Candida albicans | 200 |

The results indicate that this compound possesses varying degrees of antimicrobial activity depending on the microorganism tested .

Cytotoxicity Studies

While exploring the safety profile of this compound, researchers have conducted cytotoxicity assays. These studies are crucial for assessing the compound's potential therapeutic applications.

Table 3: Cytotoxicity of this compound on Cell Lines

| Cell Line | IC50 (μg/mL) |

|---|---|

| HeLa (cervical cancer) | >2000 |

| MCF-7 (breast cancer) | >1500 |

| RAW 264.7 (macrophages) | >3000 |

The high IC50 values suggest that this compound exhibits low cytotoxicity across various cell lines, indicating its safety for further biological investigations .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antioxidant Properties : A comparative study demonstrated that derivatives of vanillin, including this compound, showed superior antioxidant activity compared to other phenolic compounds .

- Antimicrobial Effects : Research indicated that formulations containing this compound effectively inhibited the growth of foodborne pathogens, suggesting its application in food preservation .

- Therapeutic Potential : Investigations into the anti-inflammatory properties of this compound revealed that it could modulate inflammatory responses in macrophages, which is promising for developing anti-inflammatory therapies .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Methoxybenzaldehyde in a laboratory setting?

- Methodological Answer: this compound is commonly synthesized via condensation reactions. For example, reacting aldehydes with nucleophiles like thiosemicarbazide yields derivatives, as demonstrated in the synthesis of thiosemicarbazone compounds using this compound and thiosemicarbazide . Another approach involves organocatalytic processes, such as the enantioselective [10+2] cycloaddition using this compound as a starting material, optimized via column chromatography (silica gel, pentane/Et₂O) .

- Key Techniques: Condensation reactions, column chromatography, NMR monitoring .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy (e.g., referencing residual DMSO-d₆ at 2.50 ppm) .

- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS for precise molecular weight confirmation (e.g., calculated vs. observed m/z) .

- Melting Point Analysis: Compare experimental values (e.g., 113–116°C for related derivatives) with literature data .

- Cross-Validation: Use multiple techniques (e.g., FTIR for functional groups) to resolve discrepancies .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear flame-retardant suits, chemically resistant gloves (inspected pre-use), and P95/P1 respirators for dust/vapor control .

- Storage: Tightly sealed containers in dry, ventilated areas; avoid incompatibles (e.g., strong oxidizers) .

- Spill Management: Use non-sparking tools for cleanup; avoid drainage contamination .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to determine the molecular structure of this compound derivatives?

- Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) with absorption corrections (ψ scans) .

- Refinement: Employ SHELXL for least-squares refinement (R factor < 0.041) and hydrogen-bond network analysis .

- Interpretation: Analyze dihedral angles (e.g., 14.1° between benzylidene and thiosemicarbazone groups) and intermolecular interactions (N–H⋯S hydrogen bonds) .

Q. What methodologies are effective in analyzing the reaction mechanisms of this compound in organocatalytic processes?

- Methodological Answer:

- Kinetic Studies: Monitor reaction progress via TLC (dichloromethane mobile phase) and ¹H-NMR .

- Stereochemical Analysis: Use chiral HPLC or polarimetry to assess enantiomeric excess in asymmetric syntheses .

- Computational Modeling: Pair experimental data with DFT calculations to map transition states and energy barriers (though not explicitly covered in evidence, general best practice).

Q. How can researchers resolve contradictions in reported physical properties of this compound across different studies?

- Methodological Answer:

- Multi-Technique Validation: Cross-check melting points (e.g., 230°C vs. 308.1°C for related compounds) using differential scanning calorimetry (DSC) and XRD for polymorph identification.

- Database Cross-Referencing: Consult authoritative sources like NIST Chemistry WebBook for standardized thermochemical data .

- Reproducibility: Replicate synthesis/purification steps under controlled conditions (e.g., inert atmosphere) to isolate variables .

属性

IUPAC Name |

3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPDAIZRQDCGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044447 | |

| Record name | 3-Methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

143.00 °C. @ 50.00 mm Hg | |

| Record name | 3-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

591-31-1 | |

| Record name | 3-Methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZAO7S0IVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。